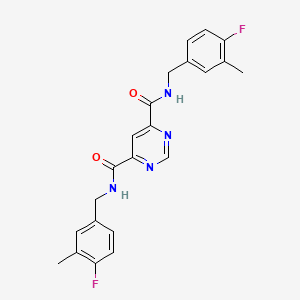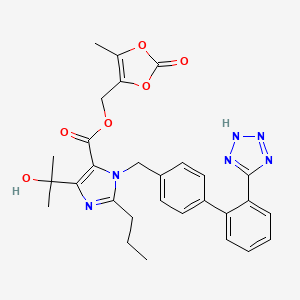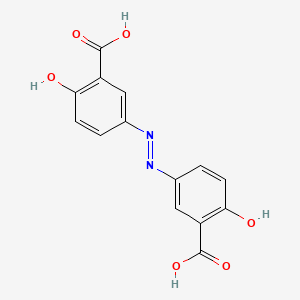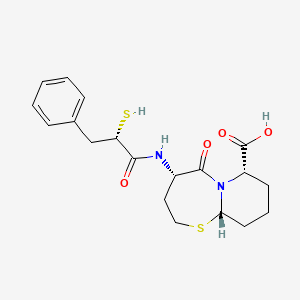
MMP-13阻害剤
概要
説明
マトリックスメタロプロテアーゼ13阻害剤は、細胞外マトリックス成分、特にコラーゲンの分解において重要な役割を果たす酵素であるマトリックスメタロプロテアーゼ13の活性を阻害するように設計された化合物です。 マトリックスメタロプロテアーゼ13は、変形性関節症などの疾患で有意に過剰発現しているため、このような疾患の治療のための重要な治療標的となっています .
科学的研究の応用
Matrix metalloproteinase 13 inhibitors have a wide range of scientific research applications. In the field of medicine, they are primarily investigated for their potential to treat osteoarthritis by preventing the degradation of articular cartilage . Additionally, these inhibitors are explored for their role in treating other conditions involving excessive collagen breakdown, such as certain cancers and cardiovascular diseases .
In biology, matrix metalloproteinase 13 inhibitors are used to study the regulatory mechanisms of extracellular matrix degradation and the role of matrix metalloproteinase 13 in various physiological and pathological processes . In chemistry, these inhibitors serve as valuable tools for understanding enzyme-inhibitor interactions and developing new therapeutic agents .
作用機序
生化学分析
Biochemical Properties
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is a potent and selective inhibitor of MMP-13, with an IC50 value of 8 nM . This compound interacts specifically with the unique pockets of MMP-13, rather than the catalytic zinc, which confers its selectivity over other matrix metalloproteinases . By binding to these unique pockets, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide effectively inhibits the enzymatic activity of MMP-13, preventing the degradation of collagen and other extracellular matrix components.
Cellular Effects
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide has been shown to influence various cellular processes. It significantly reduces paclitaxel-induced neurotoxicity and exhibits anticancer activity . The compound also affects cell signaling pathways involved in endochondral ossification, where it blocks osterix-dependent calcification of matrices in limb bud cells . Additionally, N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide impacts gene expression related to extracellular matrix production and degradation.
Molecular Mechanism
The molecular mechanism of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide involves its binding to specific pockets within the MMP-13 enzyme. This binding inhibits the enzyme’s activity by preventing the degradation of extracellular matrix components . Unlike other MMP inhibitors that target the catalytic zinc, this compound’s selectivity is due to its interaction with unique structural features of MMP-13 . This selective inhibition reduces the risk of off-target effects and enhances its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide have been observed over time. The compound is stable under standard storage conditions, with short-term storage at -20°C and long-term storage at -80°C . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it suitable for long-term experiments. Additionally, the compound’s effects on cellular function, such as reducing neurotoxicity and exhibiting anticancer activity, have been consistent over time .
Dosage Effects in Animal Models
In animal models, the effects of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide vary with different dosages. At lower doses, the compound effectively inhibits MMP-13 activity without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold for safe and effective use. The compound’s ability to reduce paclitaxel-induced neurotoxicity and exhibit anticancer activity has been demonstrated in various dosage studies .
Metabolic Pathways
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide is involved in metabolic pathways related to its inhibition of MMP-13. The compound interacts with enzymes and cofactors involved in extracellular matrix production and degradation . Its selective inhibition of MMP-13 affects metabolic flux and metabolite levels associated with tissue remodeling and cancer progression
Transport and Distribution
The transport and distribution of N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier and its permeability in Caco-2 cells indicate its potential for effective distribution in various tissues . Additionally, the compound’s solubility in DMSO facilitates its use in experimental settings .
Subcellular Localization
N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide exhibits specific subcellular localization patterns that influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is crucial for its selective inhibition of MMP-13 and its effects on cellular processes such as extracellular matrix degradation and gene expression .
準備方法
合成経路と反応条件: マトリックスメタロプロテアーゼ13阻害剤は、さまざまな化学経路を通じて合成することができます。 一般的なアプローチの1つは、構造ベースのバーチャルスクリーニングを使用して潜在的な阻害剤を特定し、その後化学的最適化を実行してその活性と選択性を向上させることです . たとえば、N-アシルヒドラゾンは、この方法を通じて非亜鉛結合マトリックスメタロプロテアーゼ13阻害剤として同定されています .
工業的生産方法: マトリックスメタロプロテアーゼ13阻害剤の工業的生産には、通常、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が関与します。 プロセスには、主要な中間体の形成、精製、最終製品の製剤などのステップが含まれる場合があります .
化学反応の分析
反応の種類: マトリックスメタロプロテアーゼ13阻害剤は、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応は、阻害剤の有効性と選択性を高めるために、阻害剤の化学構造を修飾するために不可欠です .
一般的な試薬と条件: マトリックスメタロプロテアーゼ13阻害剤の合成に使用される一般的な試薬には、塩化チオニル、ジイソプロピルエチルアミン、アセトニトリルなどがあります。 反応条件には、通常、最適な反応速度と生成物の形成を確保するために、制御された温度と特定のpHレベルが含まれます .
生成される主な生成物: これらの反応から生成される主な生成物は、通常、初期の阻害剤化合物の誘導体であり、マトリックスメタロプロテアーゼ13に対する結合親和性と選択性を高める修飾が施されています .
科学研究への応用
マトリックスメタロプロテアーゼ13阻害剤は、広範囲の科学研究用途があります。 医学分野では、関節軟骨の分解を防ぐことによる変形性関節症の治療の可能性について主に調査されています . さらに、これらの阻害剤は、特定のがんや心臓血管疾患など、コラーゲンの過剰な分解を伴う他の状態の治療における役割について研究されています .
生物学では、マトリックスメタロプロテアーゼ13阻害剤は、細胞外マトリックス分解の調節メカニズム、およびさまざまな生理学的および病理学的プロセスにおけるマトリックスメタロプロテアーゼ13の役割を研究するために使用されています . 化学では、これらの阻害剤は、酵素阻害剤相互作用を理解し、新しい治療薬を開発するための貴重なツールとして役立ちます .
類似化合物との比較
マトリックスメタロプロテアーゼ13阻害剤は、他のマトリックスメタロプロテアーゼと比較して、マトリックスメタロプロテアーゼ13に対する高い選択性を持つ点でユニークです。 この選択性は、酵素の活性部位のユニークな残基との特定の相互作用を通じて達成されます . 類似の化合物には、マトリックスメタロプロテアーゼ1、マトリックスメタロプロテアーゼ2、マトリックスメタロプロテアーゼ9などの他のマトリックスメタロプロテアーゼの阻害剤が含まれます . マトリックスメタロプロテアーゼ13阻害剤は、マトリックスメタロプロテアーゼ13のコラーゲナーゼ活性を特異的に標的とする能力が異なり、コラーゲンの分解を伴う状態に対して特に有効です .
特性
IUPAC Name |
4-N,6-N-bis[(4-fluoro-3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-13-7-15(3-5-17(13)23)10-25-21(29)19-9-20(28-12-27-19)22(30)26-11-16-4-6-18(24)14(2)8-16/h3-9,12H,10-11H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFRREJCFXFNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC(=C(C=C3)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















